molecular formula C29H26N2O4 B12205845 N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide

N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide

Cat. No.: B12205845
M. Wt: 466.5 g/mol
InChI Key: VQLKCMVAOHDGGM-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide is a complex organic compound that features both indole and chromenone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The indole and chromenone components are synthesized separately and then coupled through a series of reactions. Common steps might include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis.

    Synthesis of the chromenone structure: This might involve the Pechmann condensation.

    Coupling reactions: The final step involves coupling the indole and chromenone structures through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the carbonyl groups in the chromenone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, the compound might be studied for its potential effects on cellular processes, given the bioactivity of indole and chromenone derivatives.

Medicine

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The indole moiety might interact with serotonin receptors.

    Enzyme inhibition: The compound could inhibit enzymes involved in specific biochemical pathways.

    Signal transduction: It might modulate signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like tryptophan and serotonin.

    Chromenone derivatives: Molecules such as coumarin and flavonoids.

Uniqueness

The unique combination of indole and chromenone structures in N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanamide

InChI

InChI=1S/C29H26N2O4/c1-34-26-17-27-24(23(16-29(33)35-27)19-7-3-2-4-8-19)15-20(26)11-12-28(32)30-14-13-21-18-31-25-10-6-5-9-22(21)25/h2-10,15-18,31H,11-14H2,1H3,(H,30,32)

InChI Key

VQLKCMVAOHDGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)NCCC3=CNC4=CC=CC=C43)C(=CC(=O)O2)C5=CC=CC=C5

Origin of Product

United States

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